[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol
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Overview
Description
“[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol” is a chemical compound with a molecular weight of 194.24 . Its IUPAC name is (1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
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Pharmaceutical Research
- The compound is a derivative of pyrrolidine . Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The outcomes of using pyrrolidine derivatives in drug discovery are diverse, as these compounds can lead to a different biological profile of drug candidates .
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Chemical Synthesis
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Selective Androgen Receptor Modulators (SARMs)
- The compound, being a derivative of pyrrolidine, could potentially be used in the synthesis of SARMs . SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties .
- The outcomes of using pyrrolidine derivatives in the synthesis of SARMs could potentially lead to the development of drugs with fewer side effects compared to traditional anabolic agents .
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Hinge Binder in Protein Kinases
- The amino pyrimidine part of the compound could potentially act as a hinge binder and form two hydrogen interactions with the Met149 of JNK3 . JNK3 is a protein kinase involved in a number of physiological processes.
- The outcomes of this process could potentially lead to the development of drugs targeting protein kinases .
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Metabolic Studies
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Protein Kinase Inhibitors
- The amino pyrimidine part of the compound could potentially act as a hinge binder and form two hydrogen interactions with the Met149 of JNK3 . JNK3 is a protein kinase involved in a number of physiological processes.
- The outcomes of this process could potentially lead to the development of drugs targeting protein kinases .
Safety And Hazards
properties
IUPAC Name |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYINCTQUTZAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC=C2)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
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